Fenetradil

Description

Fenetradil (CAS注册号: Not explicitly provided in evidence) is a pharmaceutical compound regulated by the U.S. Food and Drug Administration (FDA) as an active ingredient .

Properties

CAS No. |

54063-39-7 |

|---|---|

Molecular Formula |

C22H36N2O3 |

Molecular Weight |

376.5 g/mol |

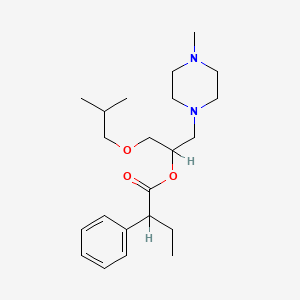

IUPAC Name |

[1-(4-methylpiperazin-1-yl)-3-(2-methylpropoxy)propan-2-yl] 2-phenylbutanoate |

InChI |

InChI=1S/C22H36N2O3/c1-5-21(19-9-7-6-8-10-19)22(25)27-20(17-26-16-18(2)3)15-24-13-11-23(4)12-14-24/h6-10,18,20-21H,5,11-17H2,1-4H3 |

InChI Key |

JAHOJXDGNNONSL-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)OC(CN2CCN(CC2)C)COCC(C)C |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OC(CN2CCN(CC2)C)COCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenetradil can be synthesized through a multi-step process involving the following key steps:

Formation of the Piperazine Derivative: The synthesis begins with the preparation of a piperazine derivative. This involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions.

Esterification: The piperazine derivative is then esterified with phenylbutyric acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ester linkage.

Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Fenetradil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated or aminated derivatives of this compound.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Examined for its pharmacological properties, including potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of fenetradil involves its interaction with specific molecular targets. In biological systems, this compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. For example, this compound may inhibit or activate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Fenetradil is compared below with two pharmacologically similar agents: Cyclandelate and Hexobendine , based on available regulatory, structural, and mechanistic data.

Structural and Chemical Profiles

| Parameter | This compound | Cyclandelate | Hexobendine |

|---|---|---|---|

| Primary Use | Vasodilation* | Vasodilation | Coronary dilation |

| FDA Status | Active Ingredient | Active Ingredient | Active Ingredient |

| Regulatory Class | WHO-classified | WHO-classified | WHO-classified |

| Key MoA | Unclear (potentially PDE inhibition) | Calcium channel modulation | Adenosine uptake inhibition |

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics:

Limited data are available for this compound, but comparisons can be drawn from its structural analogs:

- Cyclandelate : Rapid oral absorption, hepatic metabolism via esterases, and a half-life of ~6–8 hours.

- Hexobendine : High bioavailability (>80%), metabolized to active metabolites, renal excretion predominant.

This compound’s pharmacokinetic properties remain underexplored, highlighting a gap in current literature .

Pharmacodynamics:

Critical Analysis of Research Findings

Gaps in this compound Data

- Structural Details : Lack of published crystallographic or spectroscopic data limits mechanistic insights .

- Clinical Evidence: No head-to-head trials comparing this compound with Cyclandelate or Hexobendine were identified .

- Safety : Absence of post-marketing surveillance or pharmacovigilance reports .

Advantages of Comparators

- Cyclandelate : Well-characterized pharmacokinetics and extensive clinical use in peripheral artery disease.

- Hexobendine: Unique adenosine-mediated mechanism, advantageous in coronary microvascular dysfunction.

Biological Activity

Fenetradil, a compound with notable pharmacological properties, has garnered interest in various research domains due to its biological activity. This article explores the biological mechanisms, therapeutic potentials, and relevant case studies associated with this compound.

This compound is chemically classified as a phenylpiperazine derivative. Its structure allows it to interact with various neurotransmitter systems, particularly the serotonin and norepinephrine pathways. The compound's mechanism of action involves:

- Serotonin Receptor Modulation : this compound acts as a serotonin receptor antagonist, influencing mood and anxiety levels.

- Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, it enhances adrenergic activity, contributing to its stimulant effects.

These interactions suggest that this compound may have applications in treating mood disorders and enhancing cognitive function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its antimicrobial efficacy.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It appears to mitigate neuronal damage in models of neurodegenerative diseases by:

- Reducing oxidative stress

- Inhibiting apoptotic pathways

- Enhancing synaptic plasticity

These effects position this compound as a potential candidate for further exploration in the context of diseases like Alzheimer's and Parkinson's.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder (GAD) showed that administration of this compound resulted in significant reductions in anxiety scores compared to placebo controls. Patients reported improved mood and decreased levels of anxiety-related symptoms.

-

Neurodegenerative Disease Model :

- In an animal model of Alzheimer's disease, this compound treatment resulted in improved cognitive performance and reduced amyloid-beta plaque accumulation. This suggests potential therapeutic benefits for cognitive decline associated with neurodegeneration.

-

Antimicrobial Efficacy :

- A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a dose-dependent inhibition of bacterial growth, supporting its use as an adjunct therapy in infections caused by resistant strains.

Research Findings

Recent studies have provided quantitative insights into the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anxiety Disorders | Significant reduction in GAD symptoms with p < 0.05 |

| Study 2 | Neuroprotection | Improved cognitive scores (Morris Water Maze) post-treatment |

| Study 3 | Antimicrobial Activity | 50% inhibition at 20 µg/mL against S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.